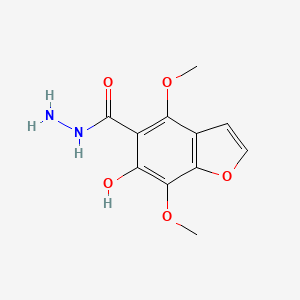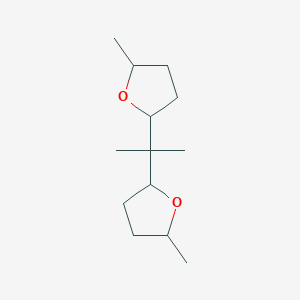
2,2'-(Propane-2,2-diyl)bis(5-methyloxolane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(Propane-2,2-diyl)bis(2-methyltetrahydrofuran) is an organic compound characterized by its unique structure, where a propane-2,2-diyl group bridges two 2-methyltetrahydrofuran rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Propane-2,2-diyl)bis(2-methyltetrahydrofuran) typically involves the reaction of 2-methyltetrahydrofuran with a propane-2,2-diyl bridging agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include ethanol and dimethylformamide, and the reaction mixture is often refluxed for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of 5,5’-(Propane-2,2-diyl)bis(2-methyltetrahydrofuran) involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are employed to handle the increased volume of reactants and products. The use of catalysts and automated control systems helps in maintaining consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-(Propane-2,2-diyl)bis(2-methyltetrahydrofuran) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tetrahydrofuran rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
5,5’-(Propane-2,2-diyl)bis(2-methyltetrahydrofuran) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of polymers and resins, where its unique structure imparts desirable properties to the final products
Mécanisme D'action
The mechanism of action of 5,5’-(Propane-2,2-diyl)bis(2-methyltetrahydrofuran) involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. These interactions can modulate biological processes and pathways, leading to various effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-(Propane-2,2-diyl)bis(2-hydroxybenzaldehyde): This compound has a similar propane-2,2-diyl bridging group but with hydroxybenzaldehyde rings instead of methyltetrahydrofuran rings.
5,5’-(Propane-2,2-diyl)bis(2-hydroxyisophthalaldehyde): Another similar compound with isophthalaldehyde rings.
Uniqueness
5,5’-(Propane-2,2-diyl)bis(2-methyltetrahydrofuran) is unique due to its specific structure, which imparts distinct chemical and physical properties. Its tetrahydrofuran rings provide flexibility and stability, making it suitable for various applications in materials science and organic synthesis .
Propriétés
Numéro CAS |
89686-75-9 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
2-methyl-5-[2-(5-methyloxolan-2-yl)propan-2-yl]oxolane |
InChI |
InChI=1S/C13H24O2/c1-9-5-7-11(14-9)13(3,4)12-8-6-10(2)15-12/h9-12H,5-8H2,1-4H3 |
Clé InChI |
QTCNUJLLSHFZQY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(O1)C(C)(C)C2CCC(O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


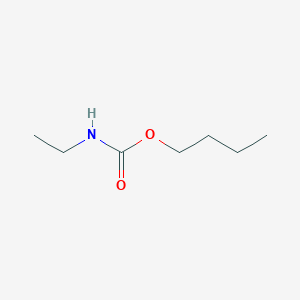
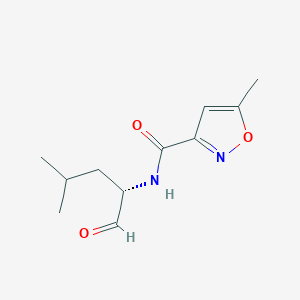
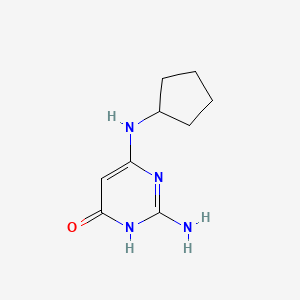
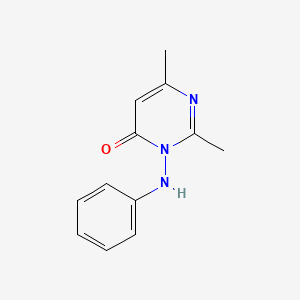
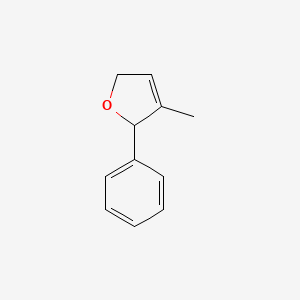
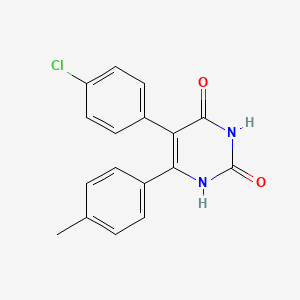
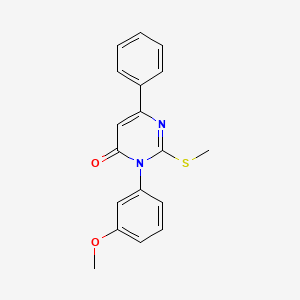
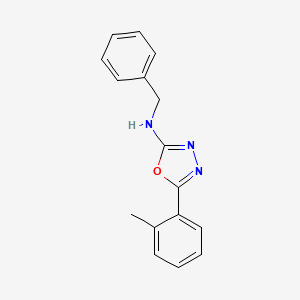
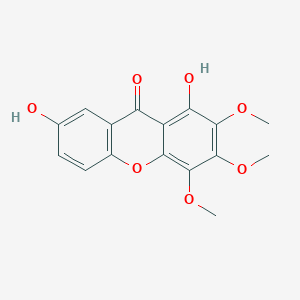
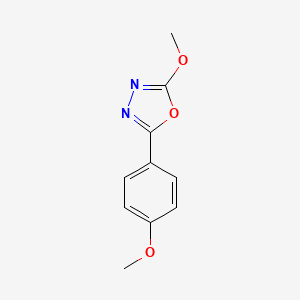
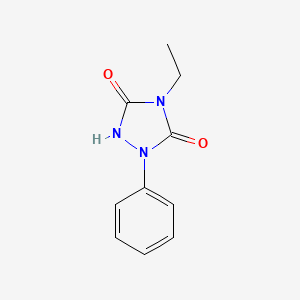
![5,5'-Diphenyl-[3,3'-bifuran]-2,2'(3H,3'H)-dione](/img/structure/B15212458.png)
![(3S)-N-cyclobutyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B15212464.png)
